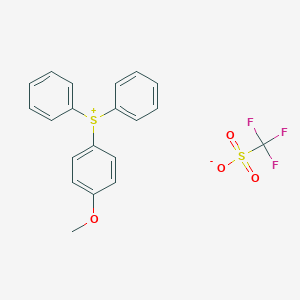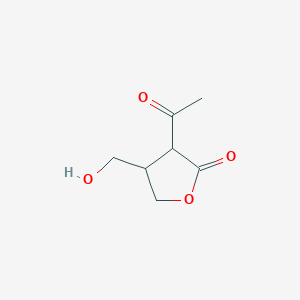
3-Acetyl-4-(hydroxymethyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-(hydroxymethyl)oxolan-2-one, also known as Acyclovir, is a synthetic nucleoside analogue used in the treatment of viral infections. It was first synthesized in the 1970s and has since been widely used for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Acyclovir is a prodrug that is converted into its active form by viral thymidine kinase.
作用機序
3-Acetyl-4-(hydroxymethyl)oxolan-2-one works by inhibiting viral DNA synthesis through the selective inhibition of viral thymidine kinase. Once converted to its active form, acyclovir is incorporated into the growing viral DNA chain, causing chain termination and preventing further viral replication.
生化学的および生理学的効果
3-Acetyl-4-(hydroxymethyl)oxolan-2-one is well-tolerated and has a low toxicity profile. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. 3-Acetyl-4-(hydroxymethyl)oxolan-2-one is primarily eliminated through the kidneys, with a half-life of approximately 2.5 hours in adults with normal renal function.
実験室実験の利点と制限
3-Acetyl-4-(hydroxymethyl)oxolan-2-one is a widely used antiviral agent that has been extensively studied for its biochemical and physiological effects. It is relatively easy to synthesize and has a low toxicity profile, making it a useful tool for laboratory experiments. However, its specificity for viral thymidine kinase limits its use in experiments involving other enzymes or cellular processes.
将来の方向性
May include the development of new analogues with improved pharmacokinetic properties or increased specificity for viral thymidine kinase. Additionally, the potential use of acyclovir in combination with other antiviral agents or immunomodulatory therapies may be explored.
合成法
3-Acetyl-4-(hydroxymethyl)oxolan-2-one can be synthesized using a multi-step process that involves the reaction of guanine with acetic anhydride to form a protected intermediate, which is then converted to the desired product through a series of steps involving hydrolysis, oxidation, and deprotection.
科学的研究の応用
3-Acetyl-4-(hydroxymethyl)oxolan-2-one has been extensively studied for its antiviral properties and has been shown to be effective against a wide range of viral infections, including HSV and VZV. It has also been studied for its potential use in the treatment of other viral infections, such as Epstein-Barr virus (EBV) and cytomegalovirus (CMV).
特性
CAS番号 |
119502-23-7 |
|---|---|
製品名 |
3-Acetyl-4-(hydroxymethyl)oxolan-2-one |
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
3-acetyl-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C7H10O4/c1-4(9)6-5(2-8)3-11-7(6)10/h5-6,8H,2-3H2,1H3 |
InChIキー |
PDNAGFIQWFIEDW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(COC1=O)CO |
正規SMILES |
CC(=O)C1C(COC1=O)CO |
同義語 |
2(3H)-Furanone, 3-acetyldihydro-4-(hydroxymethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl (2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B49955.png)

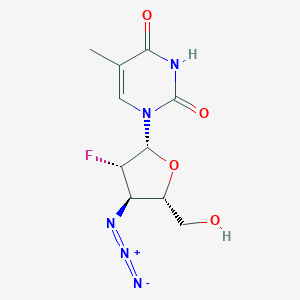
![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
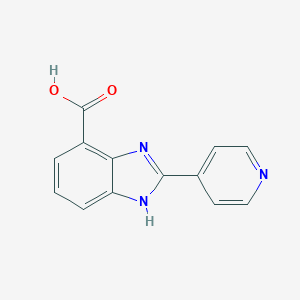
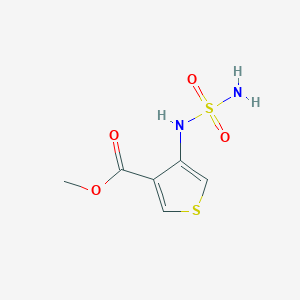
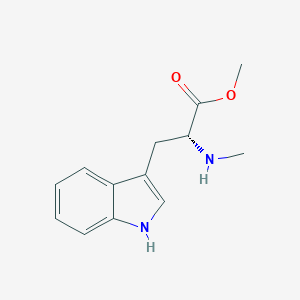




![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
